

Application of Sophocarpine monohydrate in high-performance liquid chromatography (HPLC).

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Compound of Interest

Compound Name: Sophocarpine monohydrate

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Application of Sophocarpine Monohydrate in High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of **Sophocarpine monohydrate** using High-Performance Liquid Chromatography (HPLC). This document is intended to guide researchers, scientists, and professionals in the fields of pharmacology, natural product chemistry, and drug development in establishing robust and reliable analytical methods for this quinolizidine alkaloid.

Introduction

Sophocarpine, a natural alkaloid primarily isolated from plants of the Sophora genus, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antiviral, and anti-tumor effects.^{[1][2]} Accurate and precise quantification of Sophocarpine in various matrices, such as raw plant materials, pharmaceutical formulations, and biological samples, is crucial for quality control, pharmacokinetic studies, and understanding its mechanism of action. HPLC is a powerful and widely used technique for the separation, identification, and quantification of Sophocarpine.

Principle of HPLC Analysis

High-Performance Liquid Chromatography separates components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a mobile phase (a liquid solvent system). For Sophocarpine analysis, Reverse-Phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. Detection is typically achieved using a Diode Array Detector (DAD) or a Mass Spectrometer (MS) for enhanced sensitivity and specificity.

Experimental Protocols

Protocol 1: Quantification of Sophocarpine in Plant Extracts

This protocol outlines a method for the determination of Sophocarpine in extracts of *Sophora flavescens* Ait.

1. Sample Preparation:

- Accurately weigh 1.0 g of powdered *Sophora flavescens* root.
- Add 50 mL of methanol and perform ultrasonic extraction for 30 minutes.
- Centrifuge the extract at 4000 rpm for 10 minutes.
- Collect the supernatant and filter it through a 0.22 µm microporous membrane prior to HPLC injection.^[3]

2. HPLC Conditions:

- Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and DAD or UV detector.
- Column: LiChrosorb-NH2 column (4.0 mm x 250 mm).^[4]
- Mobile Phase: Acetonitrile - 0.1% Phosphoric Acid in Water (pH 2) - Ethanol (80:8:10, v/v/v).^[4]
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 210 nm.
- Injection Volume: 10 µL.

3. Standard Preparation:

- Prepare a stock solution of **Sophocarpine monohydrate** reference standard in methanol (1 mg/mL).
- Create a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Quantification:

- Construct a calibration curve by plotting the peak area of the Sophocarpine standard against its concentration.
- Inject the prepared sample extract into the HPLC system.
- Determine the concentration of Sophocarpine in the sample by interpolating its peak area on the calibration curve.

Protocol 2: Determination of Sophocarpine in Biological Matrices (Plasma)

This protocol describes a sensitive HPLC-MS method for the quantification of Sophocarpine in rabbit plasma, suitable for pharmacokinetic studies.

1. Sample Preparation (Protein Precipitation):

- To 100 µL of plasma, add 300 µL of methanol to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 12,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase.
- Filter through a 0.22 µm syringe filter before injection.

2. HPLC-MS Conditions:

- Instrumentation: An HPLC system coupled to a Mass Spectrometer with an Electrospray Ionization (ESI) source.
- Column: ZORBAX Extend-C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
- Mobile Phase: Methanol : Water : Diethylamine (50:50:0.07, v/v/v).
- Flow Rate: 0.8 mL/min.

- Column Temperature: 25 °C.
- Injection Volume: 5 µL.
- MS Detection:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Detection Mode: Selected Ion Monitoring (SIM).
- Monitored m/z: [M+H]⁺ for Sophocarpine (consult literature for specific m/z).

3. Standard and Quality Control (QC) Sample Preparation:

- Prepare calibration standards and QC samples by spiking known concentrations of Sophocarpine into blank plasma.
- Process these samples using the same extraction procedure as the unknown samples.

Quantitative Data Summary

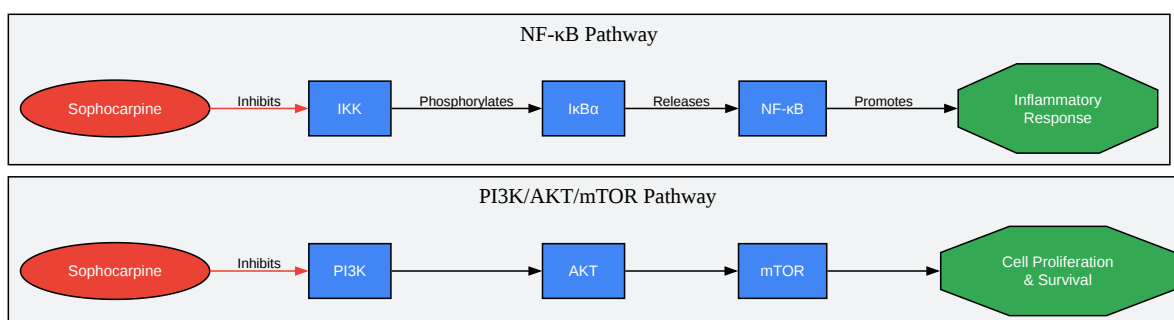
The following tables summarize the performance characteristics of the described HPLC methods for Sophocarpine analysis.

| Parameter | Method for Plant Extracts | Method for Biological Matrices (Plasma) | Reference |
|-----------------------------|---------------------------|-----------------------------------------|-----------|
| Linearity Range | 1 - 100 µg/mL | 7.0 - 530.0 ng/mL | |
| Limit of Detection (LOD) | Not Reported | 3.5 ng/mL | |
| Limit of Quantitation (LOQ) | Not Reported | 7.0 ng/mL | |
| Recovery | > 95% | > 87% | |
| Precision (RSD%) | < 2% | < 6.3% (Intra-day and Inter-day) | |

Visualizations

Signaling Pathways Modulated by Sophocarpine

Sophocarpine exerts its biological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for drug development.

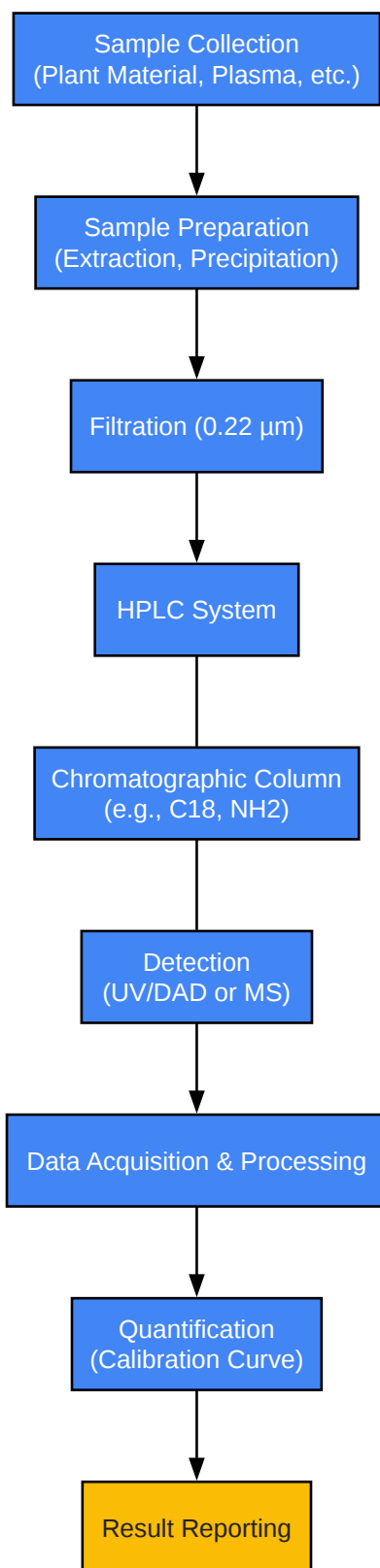


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Caption: Major signaling pathways inhibited by Sophocarpine.

General Experimental Workflow for HPLC Analysis

The logical flow of a typical HPLC analysis for Sophocarpine is depicted below.



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Caption: Standard workflow for HPLC analysis of Sophocarpine.

Conclusion

The HPLC methods outlined in these application notes provide a robust framework for the quantitative analysis of **Sophocarpine monohydrate** in diverse samples. The provided protocols, with their specified chromatographic conditions and performance characteristics, can be adapted and validated by researchers for their specific applications. The visualization of the experimental workflow and the affected signaling pathways further aids in the comprehensive understanding and application of this analytical technique in the study of Sophocarpine.

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